

The Pivotal Role of 2-Aminopropanediamide in Pharmaceutical Synthesis: A Technical Guide

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Compound of Interest

Compound Name: **2-Aminopropanediamide**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopropanediamide, also known as aminomalonamide, is a versatile and crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a central carbon atom bonded to an amine group and two carboxamide groups, provides a reactive scaffold for the construction of complex heterocyclic systems. This technical guide delves into the synthesis, chemical properties, and significant applications of **2-Aminopropanediamide** as a pharmaceutical intermediate, with a particular focus on its role in the production of the antiviral agent Favipiravir. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The landscape of modern drug discovery and development is characterized by the need for efficient and scalable synthetic routes to novel and existing active pharmaceutical ingredients (APIs). Pharmaceutical intermediates are the building blocks that enable the assembly of these complex molecules. **2-Aminopropanediamide** (CAS No: 62009-47-6) has emerged as a significant intermediate due to its utility in synthesizing a range of heterocyclic compounds with proven therapeutic value.^[1] This guide will explore the synthesis, properties, and key applications of this important molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Aminopropanediamide** is essential for its effective use in synthesis. Key properties are summarized in the table below.[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value
Molecular Formula	C ₃ H ₇ N ₃ O ₂
Molecular Weight	117.11 g/mol
Appearance	White to off-white or pale yellow solid
Melting Point	180-185 °C
Boiling Point	410.1 °C at 760 mmHg (Predicted)
Density	1.399 g/cm ³ (Predicted)
Purity	Typically ≥ 97%
Solubility	Sparingly soluble in DMSO and Methanol
InChI	1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8)
InChIKey	GFQBSQXXHYLABK-UHFFFAOYSA-N
SMILES	C(C(=O)N)(C(=O)N)N

Synthesis of 2-Aminopropanediamide

Several synthetic routes to **2-Aminopropanediamide** have been developed, with two prominent methods utilizing diethyl aminomalonate and 2-chloromalonic ester as starting materials.

Synthesis from Diethyl 2-Aminomalonate

This method involves the ammonolysis of diethyl 2-aminomalonate.[\[4\]](#)[\[6\]](#)

Experimental Protocol:

- Weigh 17.5 g of diethyl 2-aminomalonate and add it to 22 g of a 50% aqueous ammonium chloride solution.
- Heat the mixture to reflux at 100 °C for 2 hours.
- After the reaction is complete, cool the mixture and filter to collect the solid product.
- Dry the collected solid with hot air at 60 °C for 8 hours to obtain **2-Aminopropanediamide**.

Quantitative Data:

Parameter	Value
Yield	87%
Purity	>99%

Synthesis from 2-Chloromalonic Ester and Ammonium Carbonate

A cost-effective and industrially scalable method involves the reaction of a 2-chloromalonic ester with ammonium carbonate.[\[7\]](#)

Experimental Protocol:

- In a reaction vessel, mix 100 g of 2-dimethyl chloropropionate with 400 ml of water.
- Add 57.6 g of ammonium carbonate to the mixture.
- Heat the reaction system to 50 °C and maintain for 6 hours.
- Increase the temperature to 65 °C and continue the reaction for an additional 2 hours.
- Concentrate the reaction liquid to one-third of its original volume.
- Cool the concentrated solution to induce crystallization.
- Filter the crystals and dry to yield **2-Aminopropanediamide**.

Quantitative Data:

Parameter	Value
Yield	86.6%
Purity	99.2%

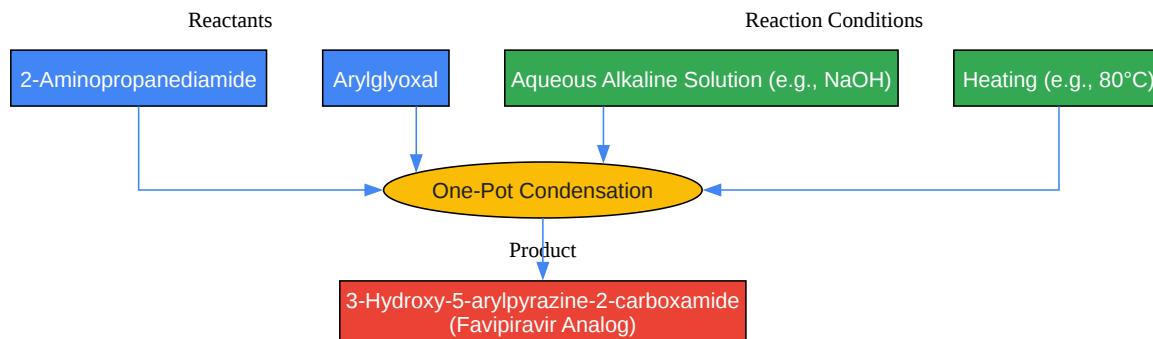
Role as a Pharmaceutical Intermediate

2-Aminopropanediamide serves as a critical precursor in the synthesis of several important pharmaceutical compounds and intermediates.

Synthesis of Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral drug effective against a range of RNA viruses. [8] **2-Aminopropanediamide** is a key starting material in a green and sustainable synthesis of Favipiravir and its structural analogs.[3] The synthesis involves a one-pot condensation reaction of **2-Aminopropanediamide** with an arylglyoxal in an alkaline solution.[3]

Experimental Workflow for Favipiravir Analogs:



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Caption: Synthesis of Favipiravir analogs from **2-Aminopropanediamide**.

Mechanism of Action of Favipiravir:

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.[8][9]



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Caption: Mechanism of action of Favipiravir.

Synthesis of 2-Amino-Malononitrile

2-Amino-malononitrile is another valuable intermediate in organic synthesis. It can be prepared from **2-Aminopropanediamide** through dehydration.[6]

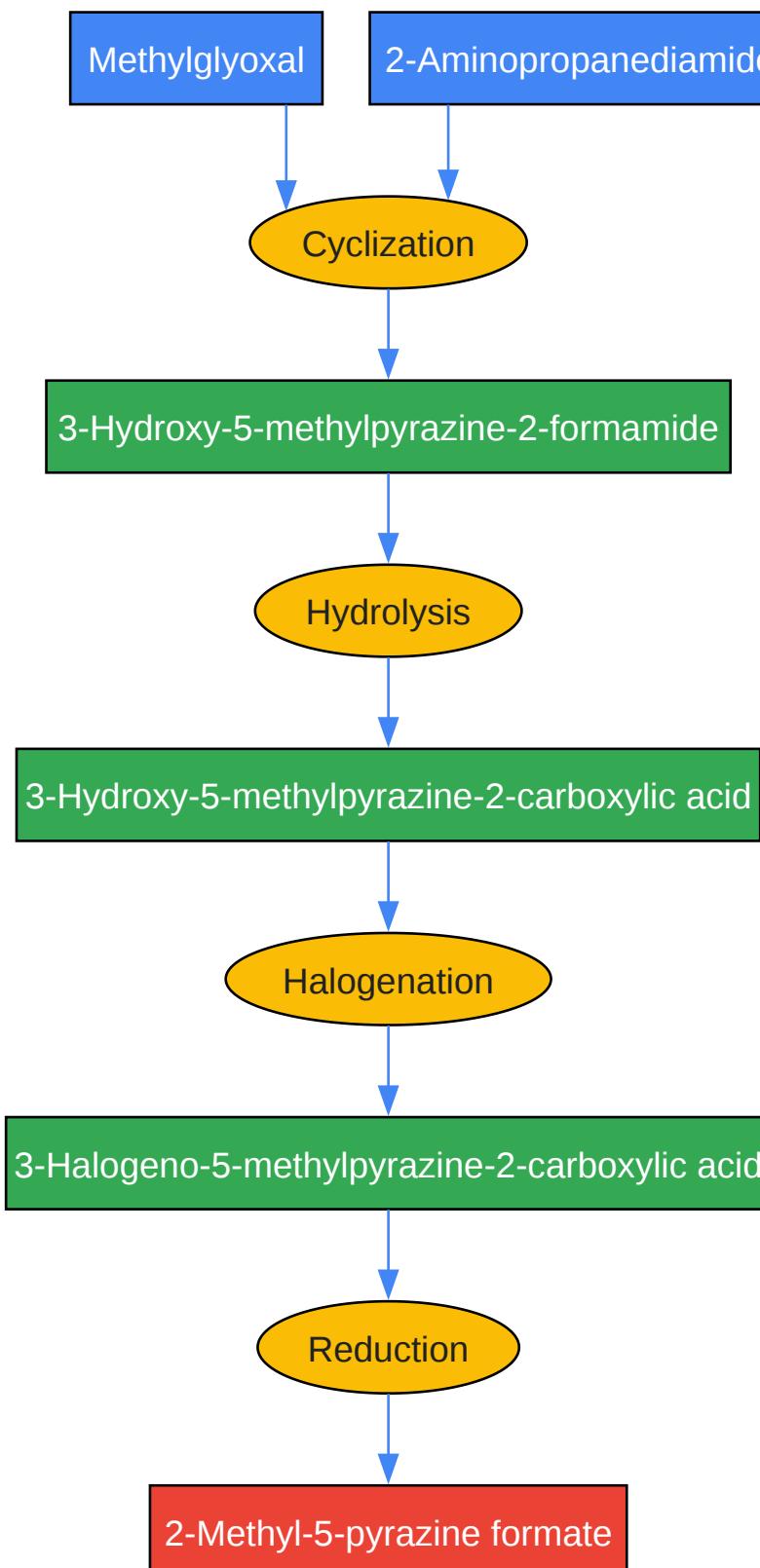
Experimental Protocol:

- Weigh 15 g of **2-Aminopropanediamide** and suspend it in 150 ml of toluene.
- Under stirring, add 15 g of solid phosgene portion-wise.
- Heat the mixture to reflux for 12 hours.
- After the reaction, add 20 g of 20% sodium hydroxide solution to quench excess phosgene.
- Extract the product with toluene, dehydrate the organic layer, and concentrate to obtain 2-amino-malononitrile.

Synthesis of 2-Methyl-5-Pyrazine Formate

2-Methyl-5-pyrazine formate is an important intermediate for hypoglycemic and hypolipidemic agents.[10] **2-Aminopropanediamide** is a key reactant in the initial cyclization step.

Synthetic Pathway Overview:

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Caption: Synthesis of 2-Methyl-5-pyrazine formate.

Characterization Data

The structural integrity of **2-Aminopropanediamide** is confirmed through various spectroscopic techniques. Predicted NMR data is presented below.[11]

Spectrum	Predicted Chemical Shifts (δ , ppm)
$^1\text{H-NMR}$ (400 MHz, DMSO-d ₆)	7.38 (2H, brs), 7.23 (2H, brs), 3.73 (1H, s), 2.13 (2H, s)
$^{13}\text{C-NMR}$	Data not readily available in the provided search results.

Conclusion

2-Aminopropanediamide is a highly valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis and reactive nature make it an ideal starting material for the construction of complex, biologically active molecules. The successful application of **2-Aminopropanediamide** in the synthesis of the antiviral drug Favipiravir underscores its importance in addressing global health challenges. The detailed protocols and data presented in this guide aim to facilitate further research and development involving this pivotal pharmaceutical intermediate.

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